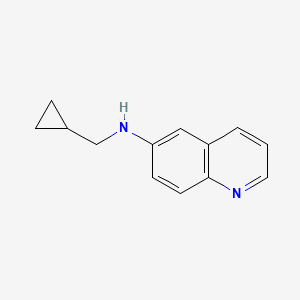
N-(cyclopropylmethyl)quinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)quinolin-6-amine is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects . The unique structure of this compound, which includes a cyclopropylmethyl group attached to the quinoline ring, makes it an interesting subject for research and development.
Preparation Methods
The synthesis of N-(cyclopropylmethyl)quinolin-6-amine can be achieved through various synthetic routes. One common method involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration in the presence of a strong acid Additionally, transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the cyclopropylmethyl group onto the quinoline ring .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and the use of ionic liquids have been explored to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
N-(cyclopropylmethyl)quinolin-6-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(cyclopropylmethyl)quinolin-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)quinolin-6-amine involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with various enzymes and receptors involved in cell signaling pathways, contributing to its anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
N-(cyclopropylmethyl)quinolin-6-amine can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that contains a quinoline ring and has been extensively studied for its therapeutic properties.
Ciprofloxacin: An antibiotic that also contains a quinoline ring and is known for its broad-spectrum antimicrobial activity.
The uniqueness of this compound lies in its specific structure, which includes the cyclopropylmethyl group. This structural feature may confer unique biological activities and enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)quinolin-6-amine |
InChI |
InChI=1S/C13H14N2/c1-2-11-8-12(15-9-10-3-4-10)5-6-13(11)14-7-1/h1-2,5-8,10,15H,3-4,9H2 |
InChI Key |
YDTADKSBXJUWDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13253740.png)
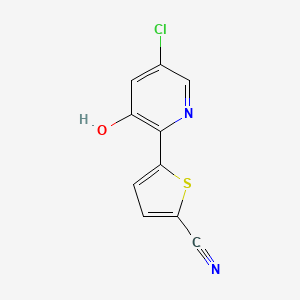
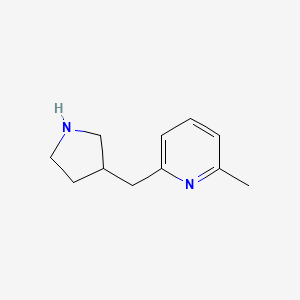
![Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate](/img/structure/B13253748.png)
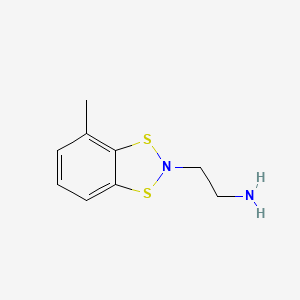

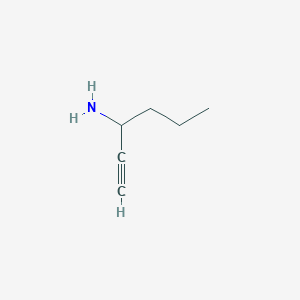
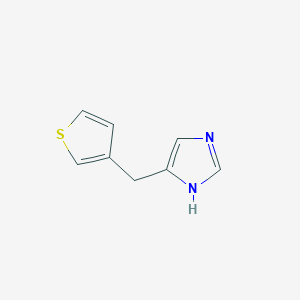
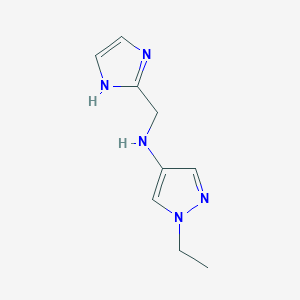
![4-[(3-Fluoro-4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B13253785.png)
![(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol](/img/structure/B13253786.png)
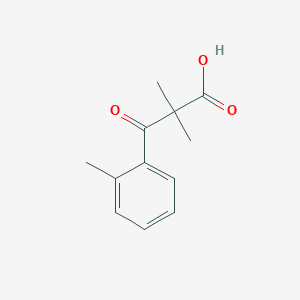
![3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13253795.png)

